molecular formula C22H29NO5 B14751902 3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate CAS No. 635-32-5

3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate

Cat. No.: B14751902
CAS No.: 635-32-5
M. Wt: 387.5 g/mol
InChI Key: NSUBNYZSJGLUCC-ZHACJKMWSA-N
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Description

3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate is a chemical compound with the molecular formula C22H29NO5 and a molecular weight of 387.46936 . It is known for its unique structure, which combines a valeroyl group, a piperidyl group, and a fumarate moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate involves several steps. One common method includes the esterification of 3-methyl-2-phenylvaleric acid with 1-methyl-4-piperidinol in the presence of a suitable catalyst. The resulting ester is then reacted with fumaric acid to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and subsequent fumarate formation under controlled conditions. The reaction temperatures and catalysts used are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-piperidinyl 3-methyl-2-phenylvalerate: Similar structure but lacks the fumarate moiety.

    Dimethyl fumarate: Shares the fumarate group but differs in the rest of the structure.

    3-Methyl-2-phenylvaleric acid: Precursor in the synthesis of the target compound.

Uniqueness

3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate is unique due to its combination of a valeroyl group, a piperidyl group, and a fumarate moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

CAS No.

635-32-5

Molecular Formula

C22H29NO5

Molecular Weight

387.5 g/mol

IUPAC Name

4-O-(3-methyl-2-phenylpentanoyl) 1-O-(1-methylpiperidin-4-yl) (E)-but-2-enedioate

InChI

InChI=1S/C22H29NO5/c1-4-16(2)21(17-8-6-5-7-9-17)22(26)28-20(25)11-10-19(24)27-18-12-14-23(3)15-13-18/h5-11,16,18,21H,4,12-15H2,1-3H3/b11-10+

InChI Key

NSUBNYZSJGLUCC-ZHACJKMWSA-N

Isomeric SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OC(=O)/C=C/C(=O)OC2CCN(CC2)C

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OC(=O)C=CC(=O)OC2CCN(CC2)C

Origin of Product

United States

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